molecular formula C15H15BrN2O2S B2756125 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide CAS No. 1788541-69-4

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide

Cat. No. B2756125
CAS RN: 1788541-69-4
M. Wt: 367.26
InChI Key: BTCKFFMUCMADEW-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide” appears to contain several functional groups, including a bromine atom, a cyclopropyl group, a hydroxy group, a thiophene ring, and a nicotinamide group. Each of these groups could potentially contribute to the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the cyclopropyl group, the hydroxy group, the thiophene ring, and the nicotinamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the bromine atom might make the compound susceptible to reactions with nucleophiles, while the hydroxy group could potentially be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the hydroxy group could make it more polar and increase its solubility in water .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Compounds incorporating cyclopropane moieties and bromophenol derivatives have been investigated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes, including CA I, II, IX, and XII. These enzymes are involved in various physiological processes, and inhibitors have therapeutic potential in treating conditions like glaucoma, epilepsy, and certain cancers. Research by Boztaş et al. (2015) on bromophenol derivatives incorporating cyclopropane moieties found excellent inhibitory effects in the low nanomolar range against human CA I and II, and lower but significant inhibition against tumor-associated hCA IX and XII (Boztaş et al., 2015).

Antiviral Activity

The study of nucleoside analogues, particularly those modified at the 5-position on the pyrimidine or purine rings, has yielded compounds with significant antiviral properties. For instance, derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at the 5-position demonstrated marked inhibitory activity against retroviruses in cell culture, highlighting the potential of such compounds in developing antiviral therapeutics (Hocková et al., 2003).

Binding and Hydrolysis by Serum Proteins

The interaction of nicotinate esters with human serum albumin, including their binding and hydrolysis, is critical for understanding the pharmacokinetics and pharmacodynamics of drug candidates. Research on nicotinate esters and their interaction with serum proteins provides insights into how structural modifications can influence therapeutic efficacy and metabolism (Steiner et al., 1992).

Cognitive Enhancers and Neuroprotection

Compounds with thiophene derivatives have been explored for their neuroprotective and cognitive-enhancing effects. For example, T-588, a compound with a thiophene moiety, was shown to protect against sodium nitroprusside-induced toxicity in cultured astrocytes, suggesting potential applications in neurodegenerative diseases (Phuagphong et al., 2004).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity and could be used in medicinal chemistry .

properties

IUPAC Name

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-12-6-10(7-17-8-12)14(19)18-9-15(20,11-3-4-11)13-2-1-5-21-13/h1-2,5-8,11,20H,3-4,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCKFFMUCMADEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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